5-Amino-1-isobutyl-1,3-dihydro-indol-2-one

IDO1 inhibition Immuno-oncology Enzyme assay

Researchers exploring IDO1/TDO SAR often face inconsistent data due to structural variations among indolinone analogs. This compound provides a well-characterized reference standard with defined potency and selectivity profiles. • IDO1 IC50: 1.19 µM; TDO IC50: 3.15 µM - enables reproducible assay benchmarking • Defined 5-aminoindolinone scaffold for systematic SAR exploration • Suitable as low-potency positive control in screening campaigns Supplied with full analytical documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13623908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)CC2=C1C=CC(=C2)N
InChIInChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3
InChIKeyDBNZTTWPVBUVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: Chemical Identity


5-Amino-1-isobutyl-1,3-dihydro-indol-2-one (CAS: 875004-27-6) is an indolinone derivative characterized by a fused indole and carbonyl structure . Its primary documented biological relevance is as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme target [1]. As an N-substituted 5-aminoindolinone, its specific substitution pattern defines it as a chemical tool for exploring structure-activity relationships (SAR) within the oxindole/indolinone class.

IDO1 enzyme inhibitor for immunomodulatory pathway studies
Defined 5‑amino‑1‑isobutyl substitution for SAR probe
Reported selectivity window against TDO supports IDO1‑focused research

Why 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one Cannot Be Substituted


The biological activity of indolinone-based inhibitors is exquisitely sensitive to the specific substituents on the core scaffold. The presence and position of the 5-amino group and the 1-isobutyl chain are critical determinants of target binding affinity and selectivity [1]. Generic substitution with other indolinones or structurally similar analogs can lead to orders-of-magnitude differences in potency, altered selectivity profiles against closely related enzymes like Tryptophan 2,3-dioxygenase (TDO), and significantly different physicochemical properties that impact solubility and cellular permeability [2]. These structural variations preclude simple functional interchange and necessitate precise compound selection for research applications.

! Substituent changes on the indolinone core may cause large potency shifts.
! Selectivity for IDO1 over TDO is sensitive to structural modification.
! Physicochemical properties (solubility, permeability) are substitution‑dependent.

5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: Evidence-Based Comparison


IDO1 Inhibitory Potency vs. Structural Analogs

Inhibition of recombinant human IDO1 by 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one demonstrates measurable activity. Its potency can be benchmarked against other 2-indolinone derivatives. Data from BindingDB indicates an IC50 of 1,190 nM for this compound [1]. This is more potent than some 2-indolinone analogs reported in the literature, such as compound 1a from a series of tryptamine-based 2-indolinones which exhibited an IDO1 inhibition IC50 of 3.39 µM (3,390 nM) [2]. However, it is substantially less potent than optimized clinical candidates like Epacadostat (INCB024360), which has a reported IC50 of 19 nM in HeLa cells .

IDO1 Potency vs Analog
Reported
IC50: 1.19 µM vs 3.39 µM (analogue 1a)
~2.8‑fold reported difference
Supports SAR‑based potency ranking
Cross‑study comparison; assay conditions may vary
IDO1 inhibition Immuno-oncology Enzyme assay

IDO1 vs. TDO Selectivity Profile

A key differentiator for IDO1 inhibitors is selectivity over the closely related enzyme Tryptophan 2,3-dioxygenase (TDO). Data for 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one shows an IC50 of 3,150 nM (3.15 µM) against recombinant human TDO [1]. This yields an IDO1/TDO selectivity ratio of approximately 2.6-fold (3.15 µM / 1.19 µM). This profile contrasts with other indolinone-derived inhibitors that may exhibit different selectivity windows.

IDO1/TDO Selectivity
Reported
~2.6‑fold (IDO1 IC50 1.19 µM / TDO 3.15 µM)
Supports IDO1 selectivity interpretation
Recombinant human enzyme assay
Target selectivity IDO1 TDO Tryptophan metabolism

Purity and Identity Verification

Reproducibility in biological assays is directly tied to compound identity and purity. For 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one (CAS 875004-27-6), vendor technical datasheets confirm a minimum purity of 97% to 98% by HPLC . This level of characterization is essential for ensuring that observed biological effects are attributable to the compound of interest and not to impurities. While not a direct comparator in the biological sense, this specification allows researchers to benchmark against other vendors or in-house synthesized material.

Purity Specification
Supplier data
Min. 97% by HPLC
Essential for assay reproducibility
Verification recommended
Chemical purity Reproducibility Quality control

Validated Applications of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one


IDO1 SAR and Chemical Probe Studies

Based on its moderate potency against IDO1 (IC50 = 1.19 µM) [1] and defined selectivity window against TDO (IC50 = 3.15 µM) [1], this compound serves as a well-characterized tool compound for academic and industrial labs exploring the SAR of the 5-aminoindolinone scaffold. It can be used as a reference or starting point to evaluate how further modifications impact potency and selectivity.

Low-Potency Control for HTS

For screening campaigns aiming to identify novel, potent IDO1 inhibitors, this compound can serve as a low-potency positive control. Its IC50 of ~1.19 µM [1] provides a baseline to compare the performance of novel chemical matter, ensuring that assay windows are properly set and that the hit threshold is meaningful.

Tryptophan Metabolism Chemical Biology

Researchers investigating the broader role of the kynurenine pathway in cellular models can use this compound to achieve partial or moderate inhibition of IDO1. Its micromolar potency [1] may allow for a nuanced exploration of IDO1 activity without complete pathway ablation, which can be a limitation of more potent clinical inhibitors.

Application
Selection Property
Validation Focus
IDO1 SAR probe studies
Defined indolinone scaffold with moderate potency
Potency and selectivity benchmarking
Low‑potency control for IDO1 HTS
Micromolar baseline inhibition
Assay window calibration
Kynurenine pathway modulation research
Partial IDO1 inhibition capability
Pathway titration without complete ablation

Technical Documentation Hub

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34 linked technical documents
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